

2-Morpholinonicotinonitrile basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Morpholinonicotinonitrile**

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An In-depth Technical Guide to the Basic Properties of **2-Morpholinonicotinonitrile**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of **2-Morpholinonicotinonitrile**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical and physical characteristics, outlines a robust synthetic pathway, and provides a thorough analysis of its spectroscopic signature for unambiguous identification. By contextualizing its structural features within the broader landscape of drug development, this guide serves as a foundational resource for researchers aiming to leverage this scaffold in the design of novel therapeutic agents.

Introduction: A Scaffold of Potential

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The nicotinonitrile framework is a well-established pharmacophore present in numerous biologically active compounds, prized for its ability to engage in various non-covalent interactions and its synthetic versatility.^[1] When combined with a morpholine moiety—a group frequently incorporated to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties—the resulting molecule, **2-Morpholinonicotinonitrile**, emerges as a highly valuable building block for library synthesis and lead optimization campaigns.

This guide provides an in-depth examination of the core physicochemical and spectroscopic properties of **2-Morpholinonicotinonitrile**, offering both theoretical grounding and practical, field-proven methodologies for its synthesis and characterization.

Chemical and Physical Properties

The integration of the electron-withdrawing nitrile group, the basic morpholine ring, and the aromatic pyridine core endows **2-Morpholinonicotinonitrile** with a unique set of properties crucial for its handling, reactivity, and biological disposition.

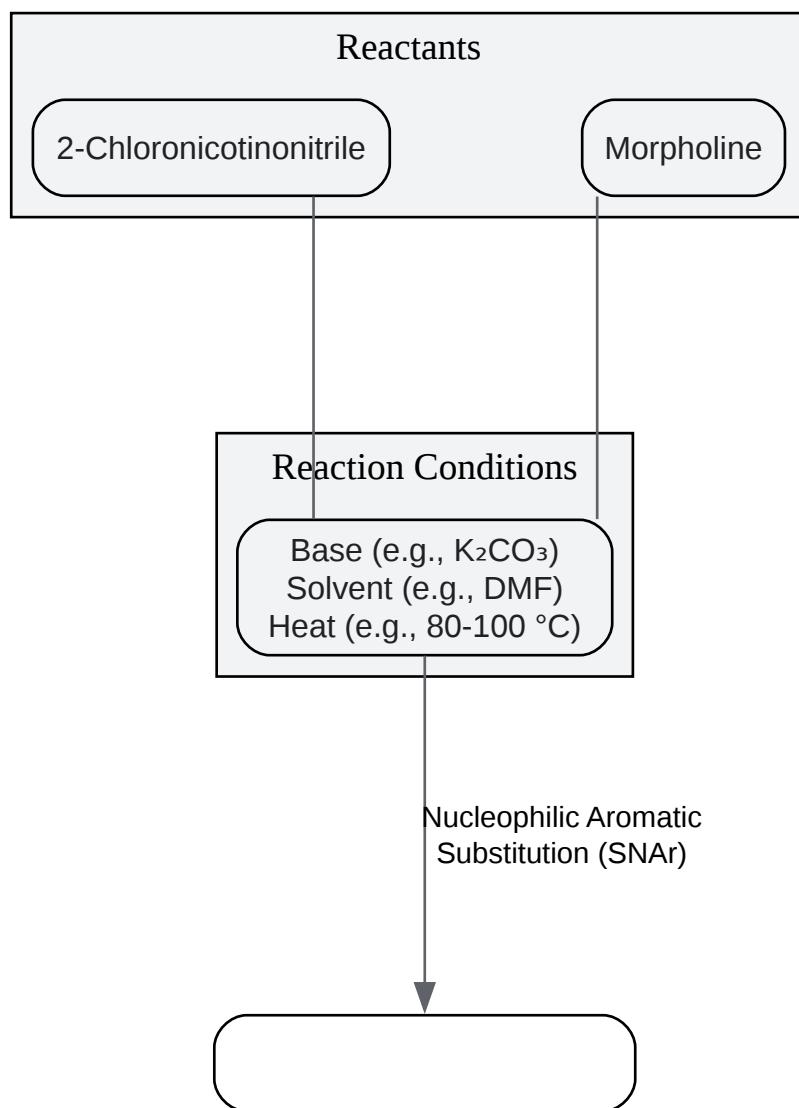
Property	Value	Rationale & Implications
IUPAC Name	2-(Morpholin-4-yl)pyridine-3-carbonitrile	Systematic nomenclature for unambiguous identification.
Molecular Formula	$C_{10}H_{11}N_3O$	Derived from its constituent atoms.
Molecular Weight	189.22 g/mol	Essential for all stoichiometric calculations in synthesis and assays.
Appearance	Predicted to be a white to off-white crystalline solid.	Based on similar heterocyclic compounds.
Solubility	Predicted to be soluble in polar organic solvents (DMSO, DMF, Ethanol) and poorly soluble in water. [2]	The morpholine group enhances polarity, but the overall aromatic structure limits aqueous solubility. This is a common profile for drug-like molecules.
pKa (Predicted)	~4-5	The most basic site is the nitrogen of the morpholine ring. Its basicity is reduced by the electron-withdrawing effect of the attached aromatic ring. This pKa suggests it will be partially protonated at physiological pH.
Stability	Stable under standard laboratory conditions. Sensitive to strong acids or bases, which could lead to hydrolysis of the nitrile group. [2]	Standard handling procedures are sufficient. Care should be taken to avoid extreme pH conditions during storage or reaction workups to preserve the nitrile functionality.

Synthesis and Purification

The most logical and efficient synthesis of **2-Morpholinonicotinonitrile** is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This choice is predicated on the electronic nature of the pyridine ring; the presence of the ring nitrogen and the strongly electron-withdrawing nitrile group at the 3-position activates the 2-position for nucleophilic attack.

Synthetic Workflow

The reaction proceeds by displacing a suitable leaving group, typically a halide such as chloride, from the 2-position of the nicotinonitrile precursor with morpholine.



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Caption: Synthetic pathway for **2-Morpholinonicotinonitrile**.

Detailed Experimental Protocol: SNAr Reaction

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure completion before proceeding to workup and purification.

Materials:

- 2-Chloronicotinonitrile (1.0 equiv)
- Morpholine (1.2 equiv)
- Potassium Carbonate (K_2CO_3 , 2.0 equiv)
- N,N-Dimethylformamide (DMF)
- Ethyl Acetate (EtOAc)
- Hexanes
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add 2-chloronicotinonitrile (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
- Solvent and Reagent Addition: Add dry DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting material. Add morpholine (1.2 equiv) dropwise at room temperature.
- Reaction Execution: Heat the reaction mixture to 90 °C and stir.
- Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the 2-chloronicotinonitrile spot indicates reaction completion

(typically 4-6 hours).

- **Workup:** Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
- **Washing:** Combine the organic layers and wash twice with water, then once with brine. The water washes are critical for removing the high-boiling point DMF solvent.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).
- **Final Product:** Combine the pure fractions and concentrate under reduced pressure to yield **2-Morpholinonicotinonitrile** as a solid.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of NMR, IR, and mass spectrometry techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides precise information about the chemical environment of each proton and carbon atom. The morpholine ring exhibits a characteristic pattern with two distinct triplets for the methylene groups due to the different electronic environments of the adjacent nitrogen and oxygen atoms.[\[3\]](#)[\[4\]](#)

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~8.3	dd	1H	H6 (Pyridine)	Downfield due to aromaticity and proximity to ring nitrogen.
~7.6	dd	1H	H4 (Pyridine)	Downfield due to aromaticity and deshielding by the nitrile group.
~6.8	dd	1H	H5 (Pyridine)	Least deshielded pyridine proton.
~3.8	t	4H	H8/H9 (Morpholine, -CH ₂ -O)	Deshielded by the adjacent electronegative oxygen atom. [3]

| ~3.5 | t | 4H | H7/H10 (Morpholine, -CH₂-N) | Less deshielded than the O-adjacent protons. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~160	C2 (Pyridine)
~153	C6 (Pyridine)
~140	C4 (Pyridine)
~118	C≡N (Nitrile)
~115	C5 (Pyridine)
~105	C3 (Pyridine)
~67	C8/C9 (Morpholine, -CH ₂ -O)

| ~48 | C7/H10 (Morpholine, -CH₂-N) |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups. The most diagnostic peak for this molecule is the strong, sharp absorption from the nitrile (C≡N) triple bond.[5]

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3100-3000	Medium	C-H Stretch	Aromatic C-H
~2950-2850	Medium	C-H Stretch	Aliphatic C-H (Morpholine)
~2230-2220	Strong, Sharp	C≡N Stretch	Nitrile
~1600-1450	Medium-Strong	C=C & C≡N Stretch	Aromatic Ring

| ~1250-1050 | Strong | C-O-C Stretch | Ether (Morpholine) |

Mass Spectrometry (MS)

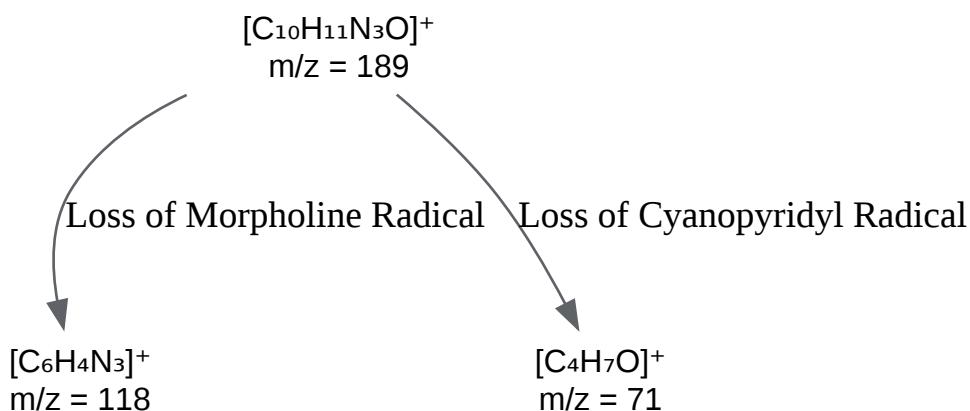
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.[6]

Predicted MS Data

Parameter	Value	Description
Calculated Exact Mass	189.0902	For C ₁₀ H ₁₁ N ₃ O
[M] ⁺	m/z 189	The molecular ion peak.

| [M+1]⁺ | m/z 190 | Expected with an intensity of ~11% relative to [M]⁺ due to the natural abundance of ¹³C. |

Plausible Fragmentation Pathway A primary fragmentation route would involve the cleavage of the C-N bond connecting the morpholine and pyridine rings, leading to characteristic fragment ions.



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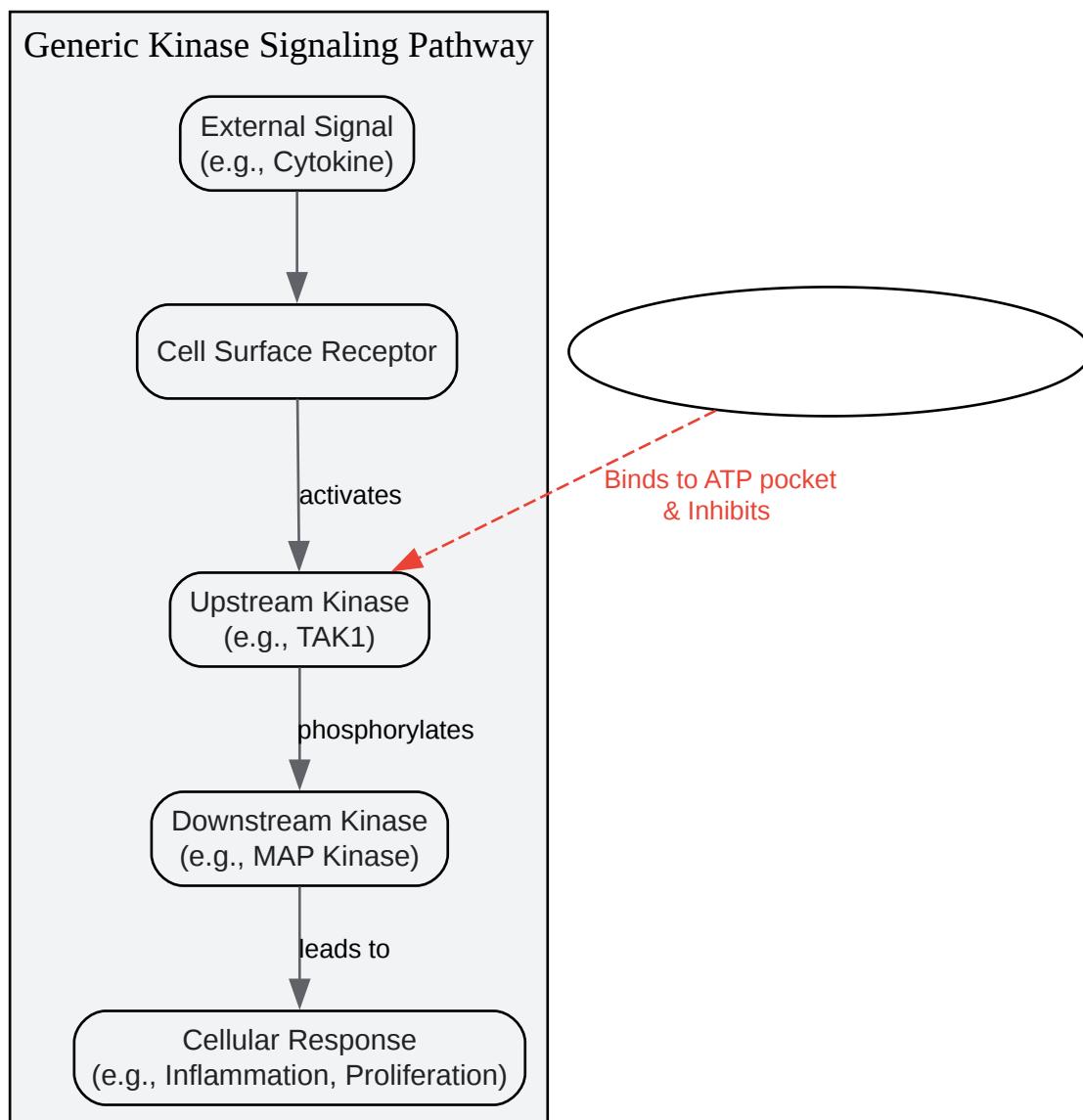
Caption: A potential MS fragmentation pattern for **2-Morpholinonicotinonitrile**.

Biological and Medicinal Chemistry Context

2-Morpholinonicotinonitrile is not just a chemical entity but a strategic starting point for drug discovery. The nitrile group can act as a hydrogen bond acceptor or be used as a synthetic handle for conversion into other functional groups. The morpholine provides a vector for improving drug-like properties. Derivatives of related scaffolds have shown potent biological activity. For instance, acrylonitrile-containing compounds have been investigated as antimicrobial and cytotoxic agents, while other nicotinonitrile derivatives act as potent enzyme inhibitors.^{[1][7]}

Hypothetical Application: Kinase Inhibition

Many kinase inhibitors utilize a heterocyclic core to anchor within the ATP-binding site. The **2-Morpholinonicotinonitrile** scaffold is well-suited for this role. The pyridine nitrogen can form a key hydrogen bond with the "hinge" region of the kinase, a common binding motif for inhibitors. The morpholine can occupy a solvent-exposed region to enhance solubility, while the rest of the molecule can be further functionalized to achieve potency and selectivity. This is exemplified in inhibitors of kinases like TAK1, which are crucial in cellular signaling pathways such as NF- κ B and MAPK.^[8]



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Caption: Conceptual model of kinase inhibition by a derivative.

Conclusion

2-Morpholinonicotinonitrile is a synthetically accessible and versatile chemical scaffold. Its basic properties, characterized by a predictable spectroscopic profile and favorable drug-like features imparted by the morpholine ring, make it an attractive starting point for the development of new chemical entities. This guide provides the essential technical information

for researchers to confidently synthesize, characterize, and strategically employ this compound in their research and development endeavors.

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- To cite this document: BenchChem. [2-Morpholinonicotinonitrile basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1350431#2-morpholinonicotinonitrile-basic-properties>]

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